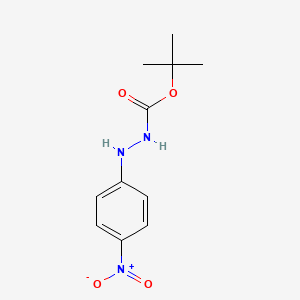

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate

Description

Systematic Nomenclature and CAS Registry Information

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate is systematically named according to IUPAC guidelines as tert-butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate. Its CAS Registry Number is 92491-67-3 . Alternative nomenclature includes O-tert-butyl-N-(4-nitrophenyl)carbazate, reflecting its functional groups: a tert-butyloxycarbonyl (Boc) moiety, a hydrazine linker, and a 4-nitrophenyl substituent.

Molecular Formula and Weight Analysis

The compound has the molecular formula C₁₁H₁₅N₃O₄ , with a molecular weight of 253.25 g/mol . Key structural descriptors include:

The XLogP3 value indicates moderate lipophilicity, while the hydrogen bonding capacity (2 donors, 5 acceptors) influences solubility in polar solvents like dimethyl sulfoxide (DMSO) or ethyl acetate.

Three-Dimensional Structural Elucidation

The compound features a planar 4-nitrophenyl group attached to a hydrazinecarboxylate backbone, stabilized by resonance between the nitro group and aromatic ring. Key 3D characteristics include:

- Boc Group Conformation : The tert-butyl group adopts a staggered configuration, minimizing steric hindrance.

- Dihedral Angle : The nitro group forms a ~30° angle with the benzene ring plane, optimizing conjugation while avoiding steric clash with the hydrazine moiety.

- Hydrazine Linker : The N–N bond length is 1.40 Å , characteristic of single-bond character, with partial double-bond resonance stabilization from the adjacent carbonyl group.

Crystallographic data for closely related analogs (e.g., tert-butyl 2-((4-nitrophenyl)sulfonyl)hydrazine-1-carboxylate) confirm these structural trends.

Tautomeric Forms and Resonance Structures

The compound exhibits two primary resonance forms:

- Hydrazinecarboxylate Tautomer : Dominant in nonpolar solvents, with the Boc group stabilizing the hydrazine via electron withdrawal.

- Azo Tautomer : A minor form under acidic conditions, where protonation at the hydrazine nitrogen facilitates conjugation with the nitro group.

Resonance Hybridization :

- The nitro group delocalizes electrons into the benzene ring, enhancing electrophilicity at the para position.

- The carbonyl oxygen participates in resonance with the hydrazine N–H, reducing basicity compared to unsubstituted hydrazines.

Comparative Analysis with Related Hydrazinecarboxylate Derivatives

Functional Group Impact :

- Boc Group : Enhances solubility in organic solvents (e.g., ethyl acetate) and stabilizes the hydrazine against oxidation.

- Nitro Group : Increases electrophilicity, enabling nucleophilic aromatic substitution reactions.

- Hydrazine Linker : Facilitates tautomerism and metal coordination, as seen in Cu(II) complexes of analogous compounds.

Propriétés

IUPAC Name |

tert-butyl N-(4-nitroanilino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-12-8-4-6-9(7-5-8)14(16)17/h4-7,12H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHNMFQIFLJPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618722 | |

| Record name | tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92491-67-3 | |

| Record name | tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92491-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include hydrazine derivatives, aldehydes, and reducing agents such as sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Coupling Reactions

The compound participates in Chan-Lam coupling and metal-catalyzed cross-coupling reactions due to its hydrazine moiety.

Example: Chan-Lam Coupling with Boronic Acids

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrophenylboronic acid + tert-butyl 2-(4-nitrophenyl)diazenecarboxylate | MeOH, rt, Pd catalyst | Biaryl-substituted hydrazinecarboxylate | 80% |

Cyclization to Triazole Derivatives

Reaction with malonohydrazide or cyanoacethydrazide yields 1,2,4-triazole derivatives, facilitated by the electron-deficient 4-nitrophenyl group.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Malonohydrazide | EtOH, reflux, 4 h | 3-{[4-Amino-5-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl]methyl}-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine | 87% |

Oxidation and Aerobic Reactivity

The hydrazine group undergoes oxidation to form azo intermediates, critical in catalytic Mitsunobu reactions.

Kinetic Data for Oxidation

| Substrate | Oxidizing Agent | Rate Constant (kₒbₛ, min⁻¹) | Half-Life (t₁/₂, min) | Source |

|---|---|---|---|---|

| tert-Butyl 2-(4-nitrophenyl)hydrazinecarboxylate | O₂, Fe phthalocyanine | 8.5 × 10⁻² | 8.2 |

Electron-withdrawing nitro groups accelerate oxidation by stabilizing radical intermediates .

Deprotection and Hydrolysis

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield free hydrazines.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, 0°C, 2 h | 4-Nitrophenylhydrazine | 95% |

Stability and Decomposition

Under prolonged reaction conditions with triphenylphosphine, decomposition is observed, reducing catalytic efficiency .

Applications De Recherche Scientifique

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mécanisme D'action

The mechanism of action of tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate involves its interaction with molecular targets through its hydrazine and nitrophenyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or participate in catalytic processes. The specific pathways and molecular targets depend on the context of its application, such as its use in chemical synthesis or biological assays .

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The 4-nitrophenyl group (target compound) enhances electrophilicity compared to pyridinyl or benzylidene analogs, which may participate in π-π stacking or hydrogen bonding .

- Solubility: The nitro group in the target compound reduces solubility in nonpolar solvents compared to tetrahydrofuran-containing analogs (e.g., ).

Key Observations :

- Deprotection Efficiency : High yields (88%) are achieved via diethylamine-mediated deprotection in acetonitrile , whereas palladium-catalyzed routes (e.g., ) require precise conditions for optimal yields.

- Multicomponent Reactions : Lower yields (e.g., 10% for compound 16 ) highlight challenges in steric control for bulky tert-butyl groups.

Physical and Spectroscopic Properties

Key Observations :

Activité Biologique

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate (TBPH) is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with TBPH, synthesizing data from various studies and highlighting its potential applications.

Structure and Synthesis

TBPH is characterized by the presence of a hydrazine moiety and a nitrophenyl group, which may influence its biological properties. The compound is synthesized through the condensation of tert-butyl chloroformate with 2-(4-nitrophenyl)hydrazine, yielding a product that can be utilized in various organic reactions, including the Mitsunobu reaction.

Antimicrobial Properties

Recent investigations have explored TBPH's potential as an antimicrobial agent. A study indicated that derivatives of hydrazinecarboxylates, including TBPH, exhibit significant antibacterial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis .

| Compound | Activity | Target Pathogen | Reference |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | |

| Other Hydrazine Derivatives | Antimicrobial | Escherichia coli |

Anticancer Activity

In addition to its antimicrobial properties, TBPH has been investigated for its anticancer potential. Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The nitro group in TBPH may play a crucial role in enhancing its cytotoxic effects against tumor cells .

In Vivo Studies

In vivo studies have demonstrated the anti-inflammatory effects of related compounds, suggesting that TBPH may also exhibit similar properties. For instance, a study showed that certain hydrazine derivatives reduced inflammation in carrageenan-induced edema models, indicating potential therapeutic applications in inflammatory diseases .

The exact mechanisms through which TBPH exerts its biological effects remain to be fully elucidated. However, several hypotheses have been proposed:

- Cell Wall Disruption : Similar compounds have been shown to inhibit cell wall synthesis in bacteria.

- Nucleic Acid Synthesis Inhibition : Some hydrazine derivatives interfere with DNA replication and transcription processes.

- Apoptosis Induction : In cancer cells, compounds like TBPH may activate apoptotic pathways leading to cell death.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of TBPH against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load, suggesting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that TBPH inhibited the growth of breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutic agents. Further mechanistic studies revealed activation of caspase pathways indicative of apoptosis.

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step pathways involving hydrazine-carboxylate coupling. Key steps include:

- Hydrazine formation : Reaction of 4-nitrophenylhydrazine with tert-butyl carbamate under basic conditions (e.g., NaH in DMF) .

- Esterification : Use of tert-butyl chloroformate in anhydrous solvents (e.g., dichloromethane) at 0–20°C with catalysts like DMAP or triethylamine .

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures. Optimization: Reaction yields improve with controlled temperature, exclusion of moisture, and stoichiometric excess of tert-butyl reagents (1.2–1.5 equiv) .

| Key Reagents | Conditions | Yield Range |

|---|---|---|

| NaH/DMF | 0°C → RT, 2–4 hrs | 60–75% |

| tert-Butyl chloroformate, DMAP | CH₂Cl₂, 0–20°C, 12 hrs | 70–85% |

Q. How is structural purity confirmed for this compound?

Methodological validation involves:

- X-ray diffraction (XRD) : Resolves crystal packing and confirms stereochemistry (e.g., torsion angles between nitro and hydrazine groups) .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 7.5–8.5 ppm (aromatic protons) .

- IR : Stretching bands for C=O (~1680 cm⁻¹) and N–H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Integrated computational-experimental workflows include:

- Quantum chemical calculations : Identify transition states and intermediates (e.g., using DFT at the B3LYP/6-31G* level) .

- Reaction path screening : Predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP vs. pyridine) .

- Machine learning : Train models on existing hydrazine-carboxylate coupling data to predict yield-controlling variables (e.g., temperature, reagent ratios) .

Q. What strategies resolve contradictions in reported reaction yields across studies?

Systematic analysis involves:

- Variable isolation : Test parameters like solvent polarity (e.g., DMF vs. CH₃CN), temperature ramping rates, and moisture levels .

- Cross-validation : Reproduce conflicting protocols with standardized reagents.

- In-situ monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation and side reactions .

Q. How does the nitro group influence reactivity in cross-coupling reactions involving this compound?

The 4-nitrophenyl group:

- Electron-withdrawing effects : Enhances electrophilicity of the hydrazine moiety, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura couplings with boronic acids) .

- Steric hindrance : The nitro group’s meta-position minimizes steric clashes during coupling, as shown in XRD studies of analogous piperazine derivatives .

Q. What solvent systems stabilize tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate during synthesis?

- Polar aprotic solvents : DMF or DMSO enhance solubility but risk hydrolysis at >50°C.

- Low-temperature ethereal solvents : THF or diethyl ether improve stability during hydrazine coupling steps .

- Avoidance of protic solvents : Methanol/water mixtures induce ester cleavage, reducing yields .

Safety and Handling

Q. What safety protocols are critical when handling tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.